methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2108305-59-3
VCID: VC2764876
InChI: InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
SMILES: COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate

CAS No.: 2108305-59-3

VCID: VC2764876

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate - 2108305-59-3

Description

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals. This compound is particularly noted for its structural features, which include a pyrazole ring linked to a formylphenyl group and a methyl ester group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, especially in the development of new drugs and materials.

Synthesis Methods

The synthesis of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of a pyrazole precursor with a formylphenyl derivative. One common method involves the condensation of a pyrazole-3-carboxylate with a 4-formylbenzaldehyde in the presence of a suitable catalyst or under specific conditions to facilitate the formation of the desired product.

Synthesis Steps:

  • Starting Materials: Pyrazole-3-carboxylate and 4-formylbenzaldehyde.

  • Reaction Conditions: Typically involves heating in a solvent like ethanol or dichloromethane.

  • Catalyst: May use a base like sodium acetate or a Lewis acid to facilitate the reaction.

Biological and Chemical Applications

Pyrazole derivatives, including methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate, have been explored for their potential biological activities, such as anticancer, anti-inflammatory, and antioxidant effects. The formyl group provides a site for further modification, allowing the synthesis of more complex molecules with specific biological targets.

ApplicationDescription
PharmaceuticalsPotential anticancer and anti-inflammatory activities due to the pyrazole core.
Organic SynthesisThe formyl group can be used in condensation reactions to form new compounds.
Materials ScienceMay be used in the synthesis of polymers or other materials with unique properties.

Safety and Handling

CAS No. 2108305-59-3
Product Name methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name methyl 1-(4-formylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
Standard InChIKey AZWMXSYDRJHAKJ-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Canonical SMILES COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
PubChem Compound 122172603
Last Modified Aug 16 2023

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